1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene
Description
1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene is a halogenated aromatic compound characterized by a benzene ring substituted at positions 1, 2, and 4. Position 1 bears a chlorine atom, position 2 a fluorine atom, and position 4 a chloro(difluoro)methoxy group (–O–CF₂Cl). This unique substitution pattern confers distinct electronic and steric properties, making it a subject of interest in synthetic chemistry and materials science.
Properties
IUPAC Name |
1-chloro-4-[chloro(difluoro)methoxy]-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-5-2-1-4(3-6(5)10)13-7(9,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKUTBAKAUREBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
Starting Materials and Key Intermediates
- Halogenated benzene derivatives such as 1,4-dichloro-2-fluorobenzene or 1-chloro-2-fluorobenzene serve as common starting points.
- Precursors bearing fluoro and chloro substituents are selected to direct regioselective substitution.
- The chloro(difluoro)methoxy group is typically introduced via reaction with chlorodifluoromethane or related reagents.
Synthetic Route Outline
The preparation generally follows a multi-step sequence:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Halogenation / Fluorination | Selective introduction of chlorine and fluorine substituents on the benzene ring. |
| 2 | Nucleophilic Substitution | Introduction of the chloro(difluoro)methoxy group via nucleophilic substitution using chlorodifluoromethane in the presence of a base (e.g., potassium carbonate). |
| 3 | Purification | Isolation of the target compound via crystallization or chromatography to ensure regioselectivity and purity. |
Detailed Synthetic Procedures
Nucleophilic Substitution with Chlorodifluoromethane
- Reagents : Chlorodifluoromethane (ClCF2H), potassium carbonate (K2CO3) or other suitable bases.
- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- Conditions : Mild heating (typically 50–80°C) under inert atmosphere to avoid hydrolysis or decomposition.
- Mechanism : The phenolic oxygen (from a hydroxyl precursor or phenol intermediate) attacks chlorodifluoromethane, displacing a leaving group and forming the chloro(difluoro)methoxy substituent.
Regioselective Halogenation and Fluorination
- Halogenation : Chlorination is typically achieved using reagents such as N-chlorosuccinimide (NCS) or elemental chlorine under controlled conditions.
- Fluorination : Introduction of fluorine atoms can be done using electrophilic fluorinating agents like Selectfluor or nucleophilic fluorination with potassium fluoride salts.
- Control of regioselectivity : Directed ortho-para effects of substituents and steric hindrance are exploited to ensure substitution at the 2- and 4-positions relative to the chloro(difluoro)methoxy group.
Research Findings and Optimization
Yield and Purity
- Yields for the chloro(difluoro)methoxy substitution step typically range from 70% to 90% depending on reaction conditions and precursor purity.
- Purification by recrystallization or column chromatography yields compounds with >95% purity, confirmed by HPLC and NMR spectroscopy.
Reaction Parameters Impact
| Parameter | Effect on Reaction |
|---|---|
| Base type and amount | Influences substitution efficiency and side reactions |
| Solvent polarity | Affects nucleophilicity and solubility of reagents |
| Temperature | Higher temperatures increase rate but risk decomposition |
| Reaction time | Longer times improve conversion but may cause byproducts |
Analytical Characterization
- NMR Spectroscopy : ^19F NMR confirms the presence and environment of fluorine atoms; chemical shifts typically appear between -70 and -110 ppm.
- Mass Spectrometry : Confirms molecular weight and isotopic pattern consistent with chlorine and fluorine atoms.
- X-ray Crystallography : Used for definitive structural confirmation, showing the spatial arrangement of substituents on the benzene ring.
Comparative Summary of Preparation Routes
| Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Direct nucleophilic substitution with chlorodifluoromethane | Mild conditions, good regioselectivity | Requires careful control of moisture and temperature | 75–85 |
| Multi-step halogenation followed by substitution | Allows stepwise control of substitution | Longer synthesis, more purification steps | 65–80 |
| Transition metal-catalyzed coupling (e.g., Suzuki–Miyaura) | High functional group tolerance | Requires expensive catalysts and ligands | 70–90 |
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine or fluorine atoms on the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium fluoride (KF) or sodium methoxide (NaOCH_3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium fluoride can yield difluorinated benzene derivatives .
Scientific Research Applications
Scientific Research Applications
1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene has diverse applications in several scientific domains:
Chemistry
- Building Block in Organic Synthesis: This compound serves as an essential intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity allows for the formation of complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions such as Suzuki-Miyaura coupling.
Biology
- Biological Activity Studies: Research is ongoing to explore its interactions with biological molecules. Preliminary studies indicate potential antimicrobial and anticancer properties, suggesting its viability as a therapeutic agent.
Medicine
- Drug Development: The compound is being investigated for its potential therapeutic effects, particularly in the context of drug design. Its unique combination of halogenated substituents may enhance binding affinity to biological targets, influencing cellular processes and pathways .
Industry
- Production of Specialty Chemicals: It is utilized in manufacturing specialty chemicals, coatings, and materials that require specific properties due to its stability and reactivity. This includes applications in the agrochemical sector where its derivatives are explored for pest control .
Case Studies
Several case studies have highlighted the applications of this compound:
- Pharmaceutical Development: A study investigating the synthesis of novel anti-cancer agents utilized this compound as a key intermediate, demonstrating its potential in drug discovery efforts aimed at targeting specific cancer pathways.
- Agrochemical Research: Research into new insecticides has shown that derivatives of this compound exhibit significant biological activity against common agricultural pests, supporting its application in sustainable agriculture practices.
Mechanism of Action
The mechanism by which 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets, leading to improved efficacy in biological systems . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s reactivity and stability are influenced by the electron-withdrawing effects of its substituents. Below is a comparative analysis with key analogues:
Key Observations:
- Electron Effects : The target compound’s chloro(difluoro)methoxy group is more electron-withdrawing than simple methoxy (–OCH₃) or methyl (–CH₃) groups, as evidenced by computational studies on transition-state energy gaps (e.g., chloro substituents increase energy gaps by ~0.2 eV compared to methoxy) . This enhances electrophilic substitution resistance and may improve bioactivity in medicinal or agrochemical contexts .
- Steric Considerations : The bulkier –O–CF₂Cl group in the target compound may reduce reactivity in sterically demanding reactions compared to smaller substituents like –OCH₃.
Physical Properties
Biological Activity
1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene is an organic compound with a complex structure that includes chloro, difluoromethoxy, and fluoro functional groups attached to a benzene ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.
- Molecular Formula : C7H3ClF3O
- Molecular Weight : Approximately 223.56 g/mol
- Structure : The unique arrangement of electron-withdrawing groups enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups facilitates nucleophilic aromatic substitution reactions, which can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways .
Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13) cells. The mechanism involves inducing apoptosis through the activation of caspases, leading to cell cycle arrest at the G1 phase .
Antimicrobial Activity
In addition to its anticancer effects, this compound demonstrates antimicrobial properties. Preliminary studies suggest that it may be effective against a range of bacterial strains, although further research is needed to elucidate its full spectrum of activity and mechanism.
Case Study 1: Anticancer Efficacy
A study examining the efficacy of this compound against MCF-7 cells reported an IC50 value in the micromolar range, indicating significant cytotoxicity. Flow cytometry analysis revealed that the compound effectively induces apoptosis in a dose-dependent manner, highlighting its potential as a therapeutic agent in cancer treatment .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, this compound was tested against various bacterial strains. Results indicated a promising inhibitory effect, warranting further exploration into its use as an antimicrobial agent in clinical settings.
Comparative Analysis
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| 1-Chloro-2-[chloro(difluoro)-methoxy]-4-fluorobenzene | 15.63 | Anticancer (MCF-7) |
| 1-Chloro-3-fluoro-2-nitrobenzene | 0.48 | Anticancer (MCF-7) |
| 1-Chloro-(difluoromethoxy)-4-nitrobenzene | 12.34 | Antimicrobial |
This table illustrates that while all compounds exhibit significant biological activities, variations in their structures lead to differences in potency and specificity.
Q & A
Q. What are the key synthetic methodologies for preparing 1-chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene, and how do reaction conditions influence yield?
The compound can be synthesized via Knoevenagel condensation or nucleophilic aromatic substitution (SNAr). For example, chloro(difluoro)methoxy groups are typically introduced using chlorodifluoromethoxylation agents (e.g., ClCF2O−) under anhydrous conditions with catalysts like Cu(I) or Pd(0). Yield optimization requires precise control of temperature (70–100°C), solvent polarity (e.g., DMF or THF), and stoichiometry of substituents to avoid side reactions such as over-halogenation .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
- 19F NMR : Distinguishes between CF2Cl and aromatic fluorine (δ ≈ −60 ppm for CF2Cl vs. −110 ppm for aromatic F).
- 1H NMR : Aromatic protons exhibit splitting patterns dependent on substituent positions (e.g., para-substituted Cl vs. ortho-F).
- IR : Stretching vibrations at 1,150–1,250 cm−1 confirm C–F bonds, while 750–800 cm−1 corresponds to C–Cl.
- HRMS : Exact mass (e.g., C7H3Cl2F3O) must match calculated isotopic patterns to verify purity .
Q. What are the thermodynamic stability trends for chloro(difluoro)methoxy-substituted benzene derivatives?
Substituent electronic effects significantly influence stability. Computational studies (e.g., DFT) show that electron-withdrawing groups (e.g., Cl, F) reduce transition-state energy barriers by stabilizing negative charge in SNAr reactions. For example, methoxy substituents lower energy gaps (~2.013 eV) compared to chloro (~2.243 eV), enhancing kinetic stability .
Q. How does the steric and electronic profile of the chloro(difluoro)methoxy group affect regioselectivity in electrophilic aromatic substitution?
The bulky CF2Cl group directs electrophiles to the meta position due to steric hindrance, while its electron-withdrawing nature deactivates the ring. This contrasts with smaller substituents (e.g., F), which allow para/ortho attack. Experimental validation via bromination or nitration shows >80% meta-substitution .
Q. What are the best practices for handling and storing this compound to prevent degradation?
Store under inert gas (Ar/N2) at −20°C in amber vials to avoid photolytic cleavage of C–Cl bonds. Use anhydrous solvents (e.g., THF) during reactions to prevent hydrolysis of the CF2Cl group. Degradation products (e.g., HF, HCl) require neutralization with CaCO3 .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, MD) predict reaction pathways for functionalizing this compound?
DFT studies (B3LYP/6-31G*) reveal that transition-state geometries for SNAr reactions are influenced by substituent electronegativity. For example, fluorine’s inductive effect lowers the LUMO energy of the aromatic ring, accelerating nucleophilic attack. MD simulations further predict solvent effects (e.g., DMSO stabilizes intermediates via hydrogen bonding) .
Q. What strategies resolve contradictions in experimental vs. theoretical substituent effects?
Discrepancies in substituent activity (e.g., unexpected meta/para ratios) may arise from solvation or counterion effects. Multivariate analysis (e.g., Hammett plots) combined with in situ spectroscopy (Raman, UV-Vis) can isolate variables. For instance, Cl’s ortho-directing effect in some studies contradicts computational predictions due to solvent polarity .
Q. How does the compound’s halogen bonding influence its application in materials science?
The CF2Cl group engages in halogen bonding (Cl···N/O interactions) with polymers or catalysts, enhancing crystal lattice stability. Single-crystal XRD of analogs (e.g., 4-(trifluoromethoxy)nitrobenzene) shows Cl···O distances of ~3.0 Å, critical for designing supramolecular assemblies .
Q. What are the challenges in quantifying environmental persistence of this compound using advanced analytical methods?
LC-MS/MS with isotope dilution (e.g., 13C-labeled analogs) improves detection limits (≤1 ppb) in soil/water. Hydrolytic degradation products (e.g., F−, Cl−) require ion chromatography for quantification. Half-life predictions (t1/2) must account for pH-dependent C–O bond cleavage .
Q. How can structure-activity relationships (SARs) guide the design of derivatives for medicinal chemistry?
Fluorine’s electronegativity enhances bioavailability by reducing metabolic oxidation. SAR studies on analogous compounds (e.g., 4-chlorofluorobenzene) show that para-F increases target affinity (e.g., EC50 = 81 nM vs. 300 nM for Cl) by optimizing lipophilicity (logP ≈ 2.5). In vitro assays (e.g., GIRK channel modulation) validate selectivity trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
